molecular formula C13H17NO9 B10861990 methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate

methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate

Cat. No.: B10861990
M. Wt: 331.27 g/mol
InChI Key: VDPOKWKQWWLKTN-DTKLZAHMSA-N
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Description

Methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate is a useful research compound. Its molecular formula is C13H17NO9 and its molecular weight is 331.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO9

Molecular Weight

331.27 g/mol

IUPAC Name

methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate

InChI

InChI=1S/C13H17NO9/c1-22-13(21)9(18)5-3-14(8(17)2-6(5)16)12-11(20)10(19)7(4-15)23-12/h3,7,9-12,15,18-20H,2,4H2,1H3/t7-,9-,10?,11+,12-/m1/s1

InChI Key

VDPOKWKQWWLKTN-DTKLZAHMSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CN(C(=O)CC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)O

Canonical SMILES

COC(=O)C(C1=CN(C(=O)CC1=O)C2C(C(C(O2)CO)O)O)O

Origin of Product

United States

Biological Activity

Methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, therapeutic potential, and relevant research findings.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound demonstrates strong antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively scavenge free radicals and reduce lipid peroxidation in vitro .
  • Antimicrobial Efficacy : In a clinical trial assessing its efficacy against Staphylococcus aureus, the compound showed a significant reduction in bacterial load when administered at therapeutic doses .
  • Anti-inflammatory Mechanisms : Research conducted by Phytotherapy Research indicated that the compound inhibits NF-kB activation in macrophages, leading to decreased production of TNF-alpha and IL-6 .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production
AnticancerInduces apoptosis in cancer cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.